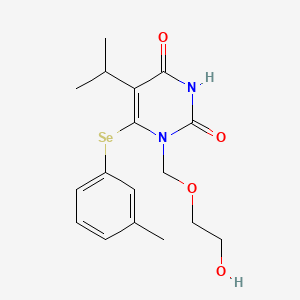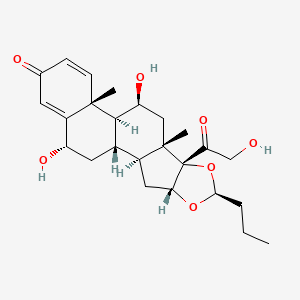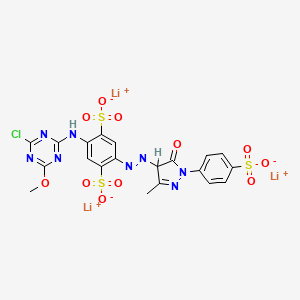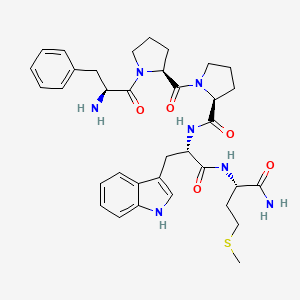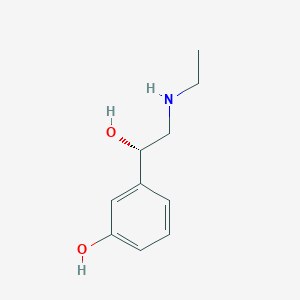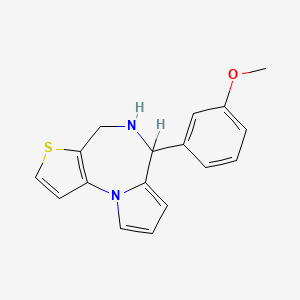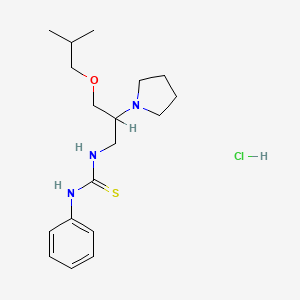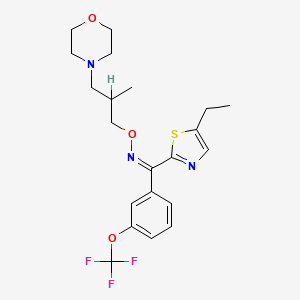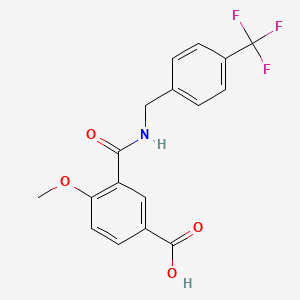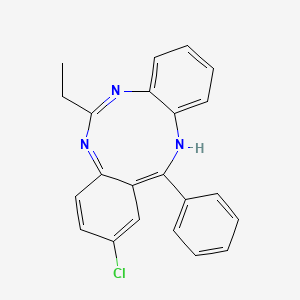
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is a complex heterocyclic compound characterized by its unique structure, which includes a triazonine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine typically involves the reaction of 5-chloro-2-aminobenzophenone with o-phenylenediamine in the presence of sodium acetate and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is then treated with chloroacetic acid and polyphosphoric acid to produce the desired triazonine compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Research into its biological activity includes potential antimicrobial and anticancer properties.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is explored for use in materials science, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to the observed biological effects.
Comparación Con Compuestos Similares
- 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine
- 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-methanamine
Comparison: Compared to these similar compounds, 2-Chloro-6-ethyl-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine is unique due to the presence of the ethyl group at the 6-position. This structural difference can influence its chemical reactivity and biological activity, making it distinct in its applications and effects .
Propiedades
Número CAS |
103686-91-5 |
|---|---|
Fórmula molecular |
C22H18ClN3 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-chloro-6-ethyl-13-phenyl-12H-benzo[d][1,3,7]benzotriazonine |
InChI |
InChI=1S/C22H18ClN3/c1-2-21-24-18-13-12-16(23)14-17(18)22(15-8-4-3-5-9-15)26-20-11-7-6-10-19(20)25-21/h3-14,26H,2H2,1H3 |
Clave InChI |
LEYXEZGSQBOWMN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=CC=CC=C2NC(=C3C=C(C=CC3=N1)Cl)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



